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molecular formula C7H3BrF2O B1336277 6-Bromo-2,3-difluorobenzaldehyde CAS No. 360576-04-1

6-Bromo-2,3-difluorobenzaldehyde

Cat. No. B1336277
M. Wt: 221 g/mol
InChI Key: LAVPYRPTHABUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900216B2

Procedure details

In a similar manner to Example 9 Method A, 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one was prepared starting from 4-bromo-1,2-difluorobenzene (39.7 g). This was lithiated and reacted with dimethylformamide to give 6-bromo-2,3-difluorobenzaldehyde (41.3 g) as a yellow solid. The aldehyde was reacted with methyl thioglycolate (14.6 ml) to give methyl 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylate (31.2 g) as a yellow solid. The ester was hydrolysed to give 4-bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid (37.25 g) as a yellow solid which was decarboxylated using copper and quinoline at 170-180° C. for 4 hours to give 4-bromo-7-fluorobenzo[b]thiophene (18.2 g) as a white solid, m.p. 47-48° C. This compound (7.4 g) was reacted with magnesium (0.85 g) and then with N-methoxy-N-methylpropionamide (5.6 g) to give 1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one (2.1 g) as an oil which was used without further purification.
Name
1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C2SC=CC=2C([C:11](=[O:14])CC)=CC=1.[Br:15][C:16]1[CH:21]=[CH:20][C:19]([F:22])=[C:18]([F:23])[CH:17]=1>CN(C)C=O>[Br:15][C:16]1[C:17]([CH:11]=[O:14])=[C:18]([F:23])[C:19]([F:22])=[CH:20][CH:21]=1

Inputs

Step One
Name
1-(7-fluorobenzo[b]thiophen-4-yl)propan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C2=C1SC=C2)C(CC)=O
Step Two
Name
Quantity
39.7 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=C1C=O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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